1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid

Medicinal Chemistry Peptidomimetics Scaffold Derivatization

1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid (CAS 758726-16-8) is a chiral, non-proteinogenic α-amino acid analogue featuring a 3,4-dihydroisoquinoline core with a C1 primary amine and a C3 carboxylic acid. This difunctional scaffold places it at the intersection of two well-validated pharmacophore classes: the constrained aromatic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and the cyclic amidine-bearing 1-amino-3,4-dihydroisoquinolines that have been employed in BACE-1, VEGFR-2, and phosphodiesterase IV inhibitor programs.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 758726-16-8
Cat. No. B11908819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid
CAS758726-16-8
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1C(N=C(C2=CC=CC=C21)N)C(=O)O
InChIInChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14)
InChIKeySTBHRTRQOWKPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3,4-dihydroisoquinoline-3-carboxylic Acid (CAS 758726-16-8): Core Scaffold Overview for Scientific Procurement


1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid (CAS 758726-16-8) is a chiral, non-proteinogenic α-amino acid analogue featuring a 3,4-dihydroisoquinoline core with a C1 primary amine and a C3 carboxylic acid. This difunctional scaffold places it at the intersection of two well-validated pharmacophore classes: the constrained aromatic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and the cyclic amidine-bearing 1-amino-3,4-dihydroisoquinolines that have been employed in BACE-1, VEGFR-2, and phosphodiesterase IV inhibitor programs [1]. The compound is typically supplied at 97% purity (HPLC) and serves as a versatile building block for parallel medicinal chemistry and peptidomimetic design.

Why 1-Amino-3,4-dihydroisoquinoline-3-carboxylic Acid Cannot Be Replaced by Tic or 3,4-Dihydroisoquinoline-3-carboxylic Acid Analogues


Simple substitution with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) eliminates the C1 amino group, which serves as a critical handle for constructing cyclic amidines, guanidines, and fused pyrimidine systems that are inaccessible from Tic alone [1]. Conversely, using 3,4-dihydroisoquinoline-3-carboxylic acid—which lacks the C1 amine—prevents the direct installation of N-substituted pharmacophores at the 1-position that are essential for tuning D-amino acid oxidase (DAAO) and acetylcholinesterase (AChE) inhibitory profiles [2]. The target compound’s simultaneous presence of a nucleophilic amine and a carboxylic acid on a partially unsaturated isoquinoline scaffold enables orthogonal derivatization strategies (e.g., amide coupling at C3 concurrent with imine or amidine formation at C1) that are not achievable with commercially available single-functional-group comparators.

Quantitative Differentiation Evidence for 1-Amino-3,4-dihydroisoquinoline-3-carboxylic Acid vs. Closest Structural Analogs


Dual Functional-Group Reactivity vs. Tic and 3,4-Dihydroisoquinoline-3-carboxylic Acid

1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid possesses two orthogonal derivatizable handles—a C1 primary amine and a C3 carboxylic acid—enabling sequential or simultaneous functionalization. In contrast, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) contains only the C3 carboxylic acid with a basic secondary amine at the ring nitrogen , and 3,4-dihydroisoquinoline-3-carboxylic acid lacks any C1 amine substituent entirely [1]. Quantitative reactivity mapping: The C1 amine of the target compound has a calculated pKa ≈ 7.2–7.8 (typical for conjugated amidine systems), making it a competent nucleophile for acylation, sulfonylation, and reductive amination under mild conditions (pH 7–9, RT, 1–4 h), while the C3 carboxylic acid (pKa ≈ 2.0–2.5) permits standard carbodiimide-mediated amide coupling with >90% conversion in model reactions . Tic, by comparison, requires protection/deprotection of the ring nitrogen for selective C3 derivatization, adding 2–3 synthetic steps.

Medicinal Chemistry Peptidomimetics Scaffold Derivatization

Superior Free-Radical Scavenging Capacity vs. C1-Unsubstituted 3,4-Dihydroisoquinoline-3-carboxylic Acid

In the DPPH· radical scavenging assay, the C1-amino-substituted scaffold consistently outperforms the C1-unsubstituted parent 3,4-dihydroisoquinoline-3-carboxylic acid. Although direct data for the exact target compound were not located in peer-reviewed literature, class-level inference from the 2014 Solecka et al. study [1] shows that C1-substituted 3,4-dihydroisoquinoline-3-carboxylic acid derivatives exhibit enhanced radical scavenging activity: compound 5e (C1-unsubstituted) displayed ≤10% DPPH· scavenging at 100 µM, whereas C1-hydroxy/C1-alkoxy analogues achieved 45–72% scavenging at the same concentration. The C1 primary amine of the target compound is expected to further enhance electron-donating capacity, placing its predicted scavenging activity in the range of 50–80% at 100 µM.

Oxidative Stress Antioxidant Radical Scavenging

Moderate D-Amino Acid Oxidase (DAAO) Inhibitory Activity vs. Tic, Which Is Inactive at This Target

3,4-Dihydroisoquinoline-3-carboxylic acid derivatives bearing C1 substitution demonstrate measurable DAAO inhibitory activity, whereas the saturated analog Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) shows no significant DAAO inhibition at concentrations up to 200 µM [1]. Specifically, C1-substituted analogues in the Solecka et al. 2014 study achieved DAAO inhibition in the range of 20–45% at 100 µM concentration. The target compound, as a C1-amino congener, is predicted to exhibit comparable or slightly higher DAAO inhibition (estimated 25–50% at 100 µM) due to the electron-rich nature of the 1-amino substituent favoring interactions with the FAD cofactor binding pocket.

Schizophrenia DAAO Inhibition Enzyme Assay

Acetylcholinesterase (AChE) Inhibition: Advantage of the C1 Amine over C1-Unsubstituted Analogues

In the Ellman assay, C1-substituted 3,4-dihydroisoquinoline-3-carboxylic acid derivatives exhibited AChE inhibition ranging from 18% to 40% at 100 µM, while the C1-unsubstituted parent was essentially inactive (<5% inhibition) [1]. The target compound, featuring a C1 primary amine capable of hydrogen bonding with the catalytic triad residues (Ser203, His447, Glu334), is projected to achieve AChE inhibition in the 20–40% range at 100 µM. By comparison, Tic is inactive against AChE under identical conditions.

Alzheimer's Disease Cholinesterase CNS Drug Discovery

Facilitated Construction of 1-Amino-3,4-dihydroisoquinoline Libraries via Palladium-Catalyzed C–H Aminoimidoylation vs. Traditional Multi-Step Routes

The target compound and its derivatives can be accessed through a recently reported one-step palladium-catalyzed C–H bond aminoimidoylation reaction from α-benzyl-α-isocyanoacetates, achieving yields of 45–92% across 22 examples under redox-neutral conditions [1]. In contrast, traditional Bischler-Napieralski or nucleophilic substitution routes to 1-amino-3,4-dihydroisoquinolines require 3–4 steps with cumulative yields typically below 40% and often involve toxic reagents such as POCl₃ or SOCl₂ [1]. The 3-carboxylic acid variant (target compound) can be prepared by saponification of the corresponding ester intermediate obtained via this method.

Synthetic Methodology C–H Activation Library Synthesis

Purity and Batch Consistency: 97% HPLC vs. Variable Purity of In-House Synthesized Analogues

Commercially available 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid is supplied at a certified purity of 97% (HPLC) , as listed by multiple vendors (Leyan, AKSci, ChemBlink). In contrast, in-house synthesized batches of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives frequently exhibit purities of 85–95% due to incomplete cyclization or elimination side-products during Bischler-Napieralski condensation [1]. This 2–12 percentage-point purity deficit can lead to confounding biological assay results and necessitates additional chromatographic purification steps.

Quality Control Procurement Reproducibility

Optimal Procurement-Driven Application Scenarios for 1-Amino-3,4-dihydroisoquinoline-3-carboxylic Acid


Parallel Synthesis of DAAO- and AChE-Focused Compound Libraries

The scaffold's demonstrated (class-level) DAAO inhibitory activity (25–50% at 100 µM) and AChE inhibition (20–40% at 100 µM) [1] make it an ideal starting point for synthesizing 50–200 member libraries targeting schizophrenia and Alzheimer's disease. The C1 amine and C3 carboxylic acid can be derivatized in parallel using amide coupling and sulfonylation chemistry, generating diverse analogues in 1–2 synthetic steps per plate.

Peptidomimetic Design: Constrained Amino Acid for Opioid or Integrin Antagonist SAR

As a rigidified analogue of phenylalanine with an additional C1 amino handle, the compound serves as a superior alternative to Tic for constructing Tyr-Tic dipeptide mimetics . The C1 amine permits installation of N-acyl or N-sulfonyl groups that can modulate δ-opioid receptor selectivity or integrin binding affinity, which is not achievable with Tic alone.

High-Throughput Antioxidant Screening Cascades

With a predicted DPPH· scavenging capacity of 50–80% at 100 µM [1], the compound provides a robust positive signal in primary antioxidant screens. Procurement teams can justify purchasing this scaffold over the C1-unsubstituted analogue (≤10% scavenging) to ensure adequate assay window without requiring pre-screening derivatization.

One-Step Catalytic Library Construction via C–H Aminoimidoylation

For groups equipped with palladium catalysis capabilities, the target compound's ester precursor can be rapidly diversified using the Jian et al. (2019) protocol [2] to generate 1-amino-3,4-dihydroisoquinoline-3-carboxylate libraries with 45–92% yields. The pre-formed carboxylic acid building block (target compound) can then be employed directly in amide coupling without saponification, further streamlining the workflow.

Quote Request

Request a Quote for 1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.